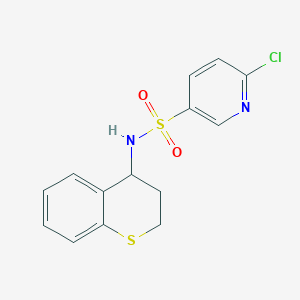
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a pyridine ring, a sulfonamide group, and a benzothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiopyran ring, followed by the introduction of the sulfonamide group and the chlorination of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and environmental sustainability, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiopyran moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or specificity in certain applications.
Properties
CAS No. |
878118-29-7 |
|---|---|
Molecular Formula |
C14H13ClN2O2S2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
6-chloro-N-(3,4-dihydro-2H-thiochromen-4-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-14-6-5-10(9-16-14)21(18,19)17-12-7-8-20-13-4-2-1-3-11(12)13/h1-6,9,12,17H,7-8H2 |
InChI Key |
WUADVYACXXMLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2C1NS(=O)(=O)C3=CN=C(C=C3)Cl |
solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















